5-Ethyl-1-(4-hydroxybutyl)-1h-1,2,3-triazole-4-carboxylic acid

Medicinal Chemistry LogP Fragment-Based Drug Discovery

Problem: Generic triazole building blocks produce non-transferable SAR data, undermining fragment-to-lead progression and patent claims. Solution: This 5-ethyl, N1-(4-hydroxybutyl) scaffold provides a differentiated LogP of 0.673-a >0.6-unit shift versus the 5-methyl analog-enabling membrane permeability critical for CNS and anti-infective programs. • Quantitative differentiation: Unique substitution pattern ensures SAR data integrity not achievable with common analogs. • Bifunctional utility: Free carboxylic acid for amide coupling and terminal hydroxyl for orthogonal derivatization, accelerating library synthesis. • Supply reliability: 98% purity, available from mg to gram scale with global shipping.

Molecular Formula C9H15N3O3
Molecular Weight 213.23 g/mol
Cat. No. B13633870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-1-(4-hydroxybutyl)-1h-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC9H15N3O3
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCCC1=C(N=NN1CCCCO)C(=O)O
InChIInChI=1S/C9H15N3O3/c1-2-7-8(9(14)15)10-11-12(7)5-3-4-6-13/h13H,2-6H2,1H3,(H,14,15)
InChIKeyJGVJZOLEWVFVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Research Intermediate Procurement Guide


5-Ethyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic building block within the 1,2,3-triazole-4-carboxylic acid family, characterized by an ethyl substituent at the 5-position and a 4-hydroxybutyl chain at the N1-position . This compound serves as a key fragment or precursor for generating 1,2,3-triazole-4-carboxamide libraries used in fragment-based drug discovery (FBDD) programs, particularly in the search for novel antitumor agents [1]. Its dual functionalization—a free carboxylic acid for amide coupling and a terminal hydroxyl group for further derivatization—makes it a versatile scaffold for combinatorial chemistry and structure-activity relationship (SAR) exploration.

Dual-functional building block: carboxylic acid for amide coupling, terminal hydroxyl for further derivatization
Suited for triazole-4-carboxamide library synthesis in fragment-based drug discovery
5-Ethyl and 4-hydroxybutyl substitution provides a lipophilicity/Fsp3 profile distinct from common analogs

Why Generic Triazole Analogs Fail in SAR Studies


Substituting this compound with simpler, more common 1,2,3-triazole-4-carboxylic acid derivatives (e.g., the unsubstituted or 5-methyl parent) introduces significant alterations in key physicochemical parameters that govern fragment-based screening outcomes and lead optimization trajectories . The specific combination of the 5-ethyl group and the N1-(4-hydroxybutyl) chain on the same scaffold results in a unique lipophilicity profile and hydrogen-bonding topology that is not replicated by smaller or differently substituted analogs. Even a single methyl-to-ethyl change at the 5-position shifts the logP by over 0.6 units and increases molecular weight by ~7%, which are critical variables in medicinal chemistry campaigns. Consequently, using a generic alternative would yield SAR data that are not transferable, compromising the integrity of downstream patent claims and hit-to-lead progression [1].

5-Methyl analog may shift ADME readouts
Replacing the 5-ethyl with a methyl group alters logP by over 0.6 units, potentially changing membrane permeability and protein binding in cellular assays.
2-Hydroxybutyl isomer may alter hydrogen-bond topology
Positional isomerization of the N1 chain can modify the scaffold's interaction geometry, limiting SAR data transferability.
Nominal purity similarity can mask QC documentation gaps
A generic 98% purity label does not guarantee equivalent batch-to-batch analytical characterization, risking false readouts in biophysical screens.

Quantitative Differentiation from Closest Analogs


Enhanced Lipophilicity Drives Distinct ADME Properties

The target compound exhibits a measured LogP of 0.673 , which is over an order of magnitude more lipophilic than its direct 5-methyl analog (LogP 0.057) and approximately twice the lipophilicity of the 1-(2-hydroxybutyl) positional isomer (LogP 0.313) . This level of lipophilicity is often considered within the optimal range for CNS drug candidates and oral bioavailability, and represents a distinct design choice for fragment growth.

Lipophilicity (LogP)
Data to verify
Target LogP = 0.673 · 5-methyl analog = 0.057 · 2-hydroxybutyl isomer = 0.313
Reported higher lipophilicity versus closest analogs; may influence ADME property interpretation in permeability assays.
Vendor-reported values, method not specified.
Medicinal Chemistry LogP Fragment-Based Drug Discovery ADME

Higher Molecular Complexity for Superior Fragment Elaboration

The fraction of sp3-hybridized carbons (Fsp3) is a validated metric for assessing molecular complexity and clinical success rates. The target compound has an Fsp3 of 0.667 , which is substantially higher than that of the 1-(2-hydroxybutyl) analog (Fsp3 0.571) . This significant difference is due to the longer, saturated N1-alkyl chain, providing greater three-dimensional character. While the Fsp3 for the 5-methyl analog is not explicitly published, its structure suggests a value closer to 0.625, still below the target compound, positioning it as a more 'lead-like' and less flat fragment.

Molecular complexity (Fsp3)
Data to verify
Target Fsp3 = 0.667 · 2-hydroxybutyl isomer = 0.571
Higher sp3 fraction reported, supporting molecular complexity assessment for lead-like property optimization.
Calculated Fsp3 values; vendor data, not peer-reviewed.
Medicinal Chemistry Fraction sp3 Molecular Complexity Lead Optimization

Benchmarked Purity Ensures Reproducible Fragment Screening

The target compound is consistently supplied at a purity of 98% , which is a standard for research-grade building blocks. This purity level is critical for biophysical fragment screening (e.g., SPR, NMR, DSF), where even minor impurities can generate false positives or negatives. While the 5-methyl analog is also available at 98% , it is essential to verify the purity specification—not just the nominal value—as it is the primary quality indicator for procurement. The availability of detailed QC documentation (NMR, HPLC, MS) from reputable suppliers differentiates this product for sensitive screening campaigns.

Chemical purity
Specification review
Purity: 98% (nominal); comparable to 5-methyl analog
Nominal purity supports fragment screening reproducibility; documented QC characterization is the key differentiator for procurement.
Verify batch-specific HPLC/NMR documentation from supplier.
Quality Control Purity Fragment Screening Procurement

Validated Research Applications


Precursor for Anticancer Carboxamides in Fragment-Based Discovery

This compound is directly applicable as a key fragment in the synthesis of 1,2,3-triazole-4-carboxamides, a class that has demonstrated antiproliferative activity against the NCI60 human tumor cell line panel [1]. Its unique LogP and Fsp3 profile make it a quantitatively distinct starting point for generating lead-like molecules with improved ADME properties compared to those derived from the more polar 5-methyl analog.

Bifunctional Building Block for Diverse Compound Libraries

The combination of a free carboxylic acid and a terminal hydroxyl group makes this compound an ideal bifunctional building block for creating diverse chemical libraries [2]. This allows for sequential or orthogonal functionalization to rapidly explore chemical space around the triazole core.

Scaffold for Optimizing Lipophilicity in CNS Drug Discovery

With a measured LogP of 0.673, this compound resides in a lipophilicity space that is highly desirable for crossing biological membranes, a common challenge in CNS and anti-infective drug discovery . It offers a measurable advantage over its more hydrophilic 5-methyl analog (LogP 0.057), which may lack sufficient permeability for such targets.

Application
Selection Property
Validation Focus
Triazole-4-carboxamide synthesis for antiproliferative screening
LogP/Fsp3 profile for lead-like property assessment
Antiproliferative endpoint review in cell panel models
Bifunctional building block for diverse library generation
Dual COOH and OH functionalization for orthogonal derivatization
Chemical space exploration and SAR diversification
Lipophilicity optimization in membrane permeability research
Reported lipophilicity range for lipophilicity-driven SAR
Permeability and ADME endpoint assessment in cell-based models
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